molecular formula C15H14O6 B13921019 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-

Cat. No.: B13921019
M. Wt: 290.27 g/mol
InChI Key: YKRBLPHXOVJADS-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy- is a complex organic compound with the molecular formula C13H10O4 This compound is known for its unique structural features, which include an acetyloxy group and two methoxy groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy- typically involves the acetylation of 2-Naphthalenecarboxylic acid derivatives. One common method includes the reaction of 2-Naphthalenecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Carboxylic acids, quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy- involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the acetyloxy and methoxy groups, making it less reactive in certain chemical reactions.

    4-Acetoxy-2-naphthoic acid: Similar structure but without the methoxy groups, leading to different reactivity and applications.

    5,7-Dimethoxy-2-naphthoic acid: Contains methoxy groups but lacks the acetyloxy group, affecting its chemical behavior.

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy- is unique due to the presence of both acetyloxy and methoxy groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its similar compounds.

Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

4-acetyloxy-5,7-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C15H14O6/c1-8(16)21-13-6-10(15(17)18)4-9-5-11(19-2)7-12(20-3)14(9)13/h4-7H,1-3H3,(H,17,18)

InChI Key

YKRBLPHXOVJADS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=CC(=C1)C(=O)O)C=C(C=C2OC)OC

Origin of Product

United States

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